molecular formula C15H28N2OS B2951097 2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one CAS No. 2320147-46-2

2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

Cat. No.: B2951097
CAS No.: 2320147-46-2
M. Wt: 284.46
InChI Key: SDLNGOFCBFMPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a synthetic compound that belongs to the class of diazepanes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the diazepane ring through a cyclization reaction, followed by the introduction of the thiolane ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The diazepane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Eutylone: A synthetic cathinone with stimulant properties.

    3,3-Dimethyl-1-(thiolan-1-ium-1-yl)butan-2-one: Another compound with a thiolane ring, used in different chemical applications.

    1-(1,10-Phenanthrolin-2-yl)butan-1-one: A nitrogen heterocyclic compound with different biological activities.

Uniqueness

2-Ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one stands out due to its unique combination of a thiolane and diazepane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-ethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2OS/c1-3-13(4-2)15(18)17-8-5-7-16(9-10-17)14-6-11-19-12-14/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLNGOFCBFMPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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